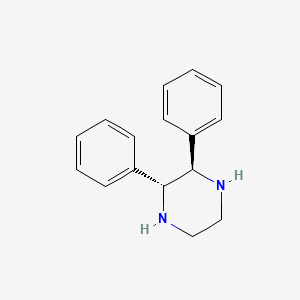

(2R,3R)-2,3-Diphenylpiperazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

70708-34-8 |

|---|---|

Molecular Formula |

C16H18N2 |

Molecular Weight |

238.33 g/mol |

IUPAC Name |

(2R,3R)-2,3-diphenylpiperazine |

InChI |

InChI=1S/C16H18N2/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10,15-18H,11-12H2/t15-,16-/m1/s1 |

InChI Key |

NXYCTQXWYWRZDE-HZPDHXFCSA-N |

Isomeric SMILES |

C1CN[C@@H]([C@H](N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

C1CNC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2r,3r 2,3 Diphenylpiperazine

Stereoselective Synthesis Routes

Stereoselective synthesis aims to directly produce the desired (2R,3R) enantiomer, often starting from chiral precursors or using chiral catalysts to control the stereochemical outcome of the reaction.

Reductive Coupling Reactions of Chiral Precursors

One effective strategy involves the intramolecular reductive coupling of diimines derived from chiral precursors. This method ensures that the desired stereochemistry is installed from the beginning of the synthetic sequence. For instance, a diimine can be prepared and then subjected to reductive coupling conditions to form the piperazine (B1678402) ring. The stereochemistry of the final product is dictated by the chiral starting materials.

Catalytic Reductive Cyclization Approaches

Catalytic reductive cyclization offers an atom-economical pathway to substituted piperazines. These methods often involve the cyclization of a precursor molecule containing both nitro and alkenyl groups. For example, a double palladium-catalyzed, carbon monoxide-mediated reductive cyclization of 1,4-dialkenyl-2,3-dinitrobenzenes can be employed to construct the core heterocyclic structure. nih.gov While this specific example leads to a pyrrolo[3,2-g]indole system, the underlying principle of palladium-catalyzed reductive cyclization of nitroaromatics is a powerful tool that can be adapted for the synthesis of various nitrogen-containing heterocycles. nih.gov The stereoselectivity in such reactions would depend on the use of chiral ligands or catalysts to influence the formation of the new stereocenters during the cyclization process.

Palladium-Catalyzed Cyclization Strategies

Palladium catalysis is a versatile tool in organic synthesis, and it has been applied to the formation of piperazine rings. These strategies can involve various types of palladium-catalyzed reactions, such as cross-coupling reactions to build the carbon skeleton followed by a cyclization step. For instance, sequential Kosugi–Migita–Stille cross-coupling reactions can be used to prepare functionalized precursors for cyclization. nih.gov The development of asymmetric palladium-catalyzed reactions is crucial for achieving high enantioselectivity in the synthesis of chiral molecules like (2R,3R)-2,3-diphenylpiperazine.

Multi-step Synthetic Pathways

Often, the synthesis of complex chiral molecules like this compound requires a multi-step approach. An example of a multi-step synthesis starts from commercially available and inexpensive starting materials. A notable synthesis of racemic (±)-2,3-diphenylpiperazine involves the intramolecular reductive coupling of a diimine, which is generated in situ. This reaction proceeds with high diastereoselectivity, favoring the formation of the racemic (dl) pair over the meso compound. nih.gov

A typical multi-step synthesis for the racemic compound is outlined below:

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1 | Diimine Precursor | Zn/Ti(OiPr)2Cl2 | (±)-2,3-Diphenylpiperazine | 73-83% |

This racemic mixture then serves as the starting material for resolution to obtain the desired (2R,3R)-enantiomer.

Resolution of Racemic 2,3-Diphenylpiperazine (B114170)

Chiral Acid-Mediated Diastereomeric Salt Formation

The most prevalent method for resolving racemic 2,3-diphenylpiperazine is through the formation of diastereomeric salts using a chiral resolving agent. nih.govwikipedia.orgwikipedia.org Since 2,3-diphenylpiperazine is a base, it can react with a chiral acid to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. bme.huresearchgate.net

A widely used chiral resolving agent for this purpose is L-(+)-tartaric acid. nih.gov The process involves reacting the racemic 2,3-diphenylpiperazine with L-(+)-tartaric acid in a suitable solvent. One of the diastereomeric salts, for example, the salt of this compound with L-(+)-tartaric acid, will be less soluble and will preferentially crystallize out of the solution. The other diastereomeric salt remains in the mother liquor.

The collected crystals can then be treated with a base to neutralize the chiral acid and liberate the free this compound. The enantiomeric purity of the product can often be enhanced through further purification steps. nih.gov For instance, the enantiomeric excess (ee) of partially resolved samples can be improved by the preparation of hydrogen-bonded salt aggregates using an achiral acid like oxalic acid. nih.gov

The general procedure for chiral resolution via diastereomeric salt formation is as follows:

| Step | Description | Key Reagents | Outcome |

| 1 | Salt Formation | Racemic (±)-2,3-diphenylpiperazine, L-(+)-Tartaric Acid | Mixture of diastereomeric salts |

| 2 | Fractional Crystallization | Suitable solvent system | Separation of the less soluble diastereomeric salt |

| 3 | Liberation of Enantiomer | Base (e.g., NaOH) | Pure this compound |

| 4 | Purity Enhancement (Optional) | Achiral acid (e.g., Oxalic Acid) | Increased enantiomeric excess (>99% ee) |

This classical resolution method remains a robust and frequently employed technique for obtaining enantiomerically pure this compound for various applications. nih.gov

Enantiomeric Enrichment Techniques

The preparation of enantiomerically pure this compound often commences with a racemic mixture of the trans-diastereomer, which then requires resolution. Classical resolution, involving the formation of diastereomeric salts with a chiral resolving agent, is a prevalent technique. This method exploits the differential solubility of the diastereomeric salts, allowing for their separation by fractional crystallization.

A notable method involves the use of (1S)-(+)-10-camphorsulfonic acid as a chiral resolving agent. core.ac.ukresearchgate.net When a racemic mixture of (±)-trans-2,3-diphenylpiperazine is treated with this acid, the (R,R)-(+)-2,3-diphenylpiperazine forms a less soluble diastereomeric salt that precipitates from the solution, yielding the desired enantiomer with high enantiomeric excess (ee). core.ac.uk For instance, a single-step resolution process can yield (R,R)-(+)-2,3-diphenylpiperazine with 98% ee. core.ac.uk

Following the initial resolution, the mother liquor is typically enriched in the other enantiomer, in this case, (S,S)-(-)-2,3-diphenylpiperazine. Further enrichment of this partially resolved sample can be achieved through the formation of hydrogen-bonded salt aggregates with achiral acids. core.ac.ukresearchgate.net This technique can significantly enhance the enantiomeric purity of the more soluble enantiomer. For example, a sample of (S,S)-(-)-2,3-diphenylpiperazine with an initial 73% ee can be enriched to 97% ee by forming homochiral or heterochiral salt aggregates with various achiral dicarboxylic acids. core.ac.uk

The choice of solvent and the stoichiometry of the resolving agent are critical parameters that influence the efficiency of the resolution. Dichloromethane has been used as a solvent in the resolution with (1S)-(+)-10-camphorsulfonic acid. core.ac.uk

Table 1: Enantiomeric Enrichment of (±)-trans-2,3-Diphenylpiperazine

| Resolving Agent | Target Enantiomer | Initial ee (%) | Final ee (%) | Method | Reference |

|---|---|---|---|---|---|

| (1S)-(+)-10-Camphorsulfonic Acid | (R,R)-(+)-2,3-Diphenylpiperazine | Racemic | 98 | Diastereomeric Salt Crystallization | core.ac.uk |

| Achiral Dicarboxylic Acids | (S,S)-(-)-2,3-Diphenylpiperazine | 73 | 97 | Homochiral/Heterochiral Salt Aggregation | core.ac.uk |

Green Chemistry Approaches in this compound Synthesis

While specific literature detailing green chemistry approaches exclusively for the synthesis of this compound is not abundant, principles of green chemistry can be applied to its synthesis by drawing parallels from the synthesis of related chiral piperazines and diamines. Key green strategies focus on the use of biocatalysis, environmentally benign solvents, and atom-economical methodologies.

Biocatalysis: The use of enzymes offers a promising green alternative to traditional chemical synthesis. Biocatalytic methods operate under mild reaction conditions, often in aqueous media, and exhibit high stereoselectivity, reducing the need for protecting groups and minimizing waste. For the synthesis of chiral piperazines, imine reductases have shown potential. For instance, an R-selective imine reductase from Myxococcus stipitatus has been used for the direct synthesis of various N- and C-substituted piperazines from 1,2-dicarbonyl and 1,2-diamine substrates with high enantioselectivity. acs.org This biocatalytic approach could potentially be adapted for the asymmetric synthesis of this compound, starting from appropriate precursors. The use of whole-cell biocatalysts is another avenue, which can obviate the need for costly cofactor recycling systems. unimi.it

Greener Solvents and Reaction Conditions: The synthesis of diamine precursors to piperazines can be made more environmentally friendly. An efficient and eco-friendly protocol for the preparation of N,N'-dibenzyldiamines involves the reduction of the corresponding di-Schiff bases using water as a solvent, which avoids the need for azeotropic removal of water and catalysis. ccsenet.orgresearchgate.net Furthermore, the reduction of the diimines can be carried out under solvent-free and catalyst-free conditions using sodium borohydride (B1222165), offering a cleaner work-up and high yields. ccsenet.orgresearchgate.net Such methodologies could be explored for the synthesis of the 2,3-diphenylpiperazine core.

Atom Economy and Waste Reduction: Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of starting materials into the final product. One strategy to improve atom economy in reactions involving diamines is the use of carbon dioxide as a temporary and traceless protecting group for mono-acylation reactions. rsc.org This approach avoids the use of traditional protecting groups, which require additional steps for introduction and removal, thereby generating less waste. While not directly applied to the synthesis of this compound itself, such a strategy could be valuable in the synthesis of functionalized derivatives.

Table 2: Potential Green Chemistry Approaches for Piperazine Synthesis

| Green Approach | Description | Potential Application to this compound Synthesis | Reference |

|---|---|---|---|

| Biocatalysis (Imine Reductase) | Direct synthesis of piperazines from 1,2-dicarbonyl and 1,2-diamine substrates using an R-selective imine reductase. | Asymmetric synthesis of the piperazine ring. | acs.org |

| Aqueous Solvent Synthesis | Formation of di-Schiff base precursors in water, avoiding organic solvents and azeotropic distillation. | Synthesis of the diamine precursor. | ccsenet.orgresearchgate.net |

| Solvent-Free Reduction | Reduction of diimines to diamines using sodium borohydride without a solvent or catalyst. | Reduction of the diimine precursor to the piperazine ring. | ccsenet.orgresearchgate.net |

| CO2 as a Temporary Protecting Group | Use of carbon dioxide for selective mono-acylation of diamines, improving atom economy. | Functionalization of the piperazine nitrogens. | rsc.org |

Stereochemical and Conformational Analysis of 2r,3r 2,3 Diphenylpiperazine

Conformational Preferences and Dynamics in Solution and Solid State

The conformational landscape of piperazine (B1678402) and its derivatives is typically dominated by chair-like arrangements to minimize torsional and steric strain. In the case of (2R,3R)-2,3-diphenylpiperazine, the presence of two vicinal, bulky phenyl groups introduces complex conformational considerations.

Synclinal Conformations and Equatorial Preferences

In solution and the solid state, the piperazine ring of this compound is expected to adopt a chair conformation. Within this chair form, the two phenyl groups can theoretically exist in either axial or equatorial positions. However, due to severe 1,3-diaxial interactions that would arise from placing the bulky phenyl groups in axial positions, the diequatorial conformation is strongly favored. This preference minimizes steric hindrance and leads to a more stable molecular geometry. The relationship between the two phenyl groups in the (2R,3R) configuration is synclinal, also known as gauche, where the torsion angle between the C2-phenyl and C3-phenyl bonds is approximately 60°.

| Conformer | Phenyl Group Orientations | Relative Stability | Key Steric Interactions |

| Diequatorial | Equatorial, Equatorial | Most Stable | Gauche interaction between phenyl groups |

| Diaxial | Axial, Axial | Least Stable | Severe 1,3-diaxial interactions |

| Axial-Equatorial | Axial, Equatorial | Intermediate | 1,3-diaxial and gauche interactions |

Stereochemical Assignment and Purity Determination

The unambiguous determination of the stereochemical integrity of this compound is crucial for its application in fields such as asymmetric synthesis and medicinal chemistry. Several analytical techniques are employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of enantiomers and diastereomers. For this compound, a chiral stationary phase (CSP) is employed to differentiate between the various stereoisomers. The differential interaction between the chiral analyte and the CSP leads to different retention times, allowing for the separation and determination of enantiomeric excess. The choice of the CSP and the mobile phase composition are critical parameters that are optimized to achieve baseline separation.

| Parameter | Description | Typical Conditions |

| Chiral Stationary Phase | A stationary phase containing a chiral selector. | Polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type phases. |

| Mobile Phase | A solvent system that elutes the compound. | Mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol). |

| Detection | Method to detect the eluted compound. | UV-Vis spectroscopy, typically at a wavelength where the phenyl groups absorb. |

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular Dichroism (CD) spectroscopy is an essential tool for investigating chiral molecules. It measures the differential absorption of left and right circularly polarized light. For this compound, the electronic transitions associated with the phenyl chromophores will give rise to a characteristic CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereocenters. Theoretical calculations of the CD spectrum can be correlated with the experimental data to confirm the (2R,3R) configuration.

Structural Elucidation via X-ray Crystallography

The definitive determination of the three-dimensional structure of this compound in the solid state is achieved through single-crystal X-ray crystallography. This technique provides precise information on bond lengths, bond angles, and torsion angles, confirming the conformational preferences and the relative and absolute stereochemistry.

An X-ray crystallographic study of a suitable crystal of this compound would be expected to reveal the piperazine ring in a chair conformation with both phenyl groups occupying equatorial positions. The analysis would also provide detailed measurements of the intramolecular distances and angles, offering insights into the subtle interplay of steric and electronic effects that govern the molecular packing in the crystal lattice.

| Crystallographic Parameter | Expected Value/Observation |

| Crystal System | Dependent on crystal packing |

| Space Group | Chiral space group |

| Piperazine Ring Conformation | Chair |

| Phenyl Substituent Position | Diequatorial |

| C2-C3 Torsion Angle | Approximately 60° (synclinal) |

Analysis of Dihedral Angles and Packing Arrangements

For a 2,3-disubstituted piperazine such as this compound, the relative orientation of the two phenyl groups is crucial. In the trans configuration, as dictated by the (2R,3R) stereochemistry, the two phenyl groups are on opposite sides of the piperazine ring. This allows for a conformation where both bulky phenyl groups can occupy equatorial positions, thereby minimizing steric strain. This diequatorial arrangement is generally the most energetically favorable conformation for trans-1,2-disubstituted cyclohexane (B81311) systems and is expected to be the preferred conformation for this compound as well.

The alternative chair conformation, where both phenyl groups are in axial positions, would lead to significant 1,3-diaxial interactions with the axial hydrogens on the other ring carbons and a gauche interaction between the two axial phenyl groups. Such an arrangement is highly energetically unfavorable and thus unlikely to be significantly populated at room temperature.

The orientation of the phenyl rings relative to the piperazine ring is also a critical factor. The phenyl groups are likely to be oriented to minimize steric hindrance with the piperazine ring and each other.

Table 1: Predicted Conformational Data for this compound

| Parameter | Predicted Value/State | Rationale |

| Piperazine Ring Conformation | Predominantly Chair | Minimization of angle and torsional strain. |

| Phenyl Group Orientation | Diequatorial | Minimization of steric hindrance (1,3-diaxial interactions). |

| Inter-substituent Relationship | Trans | Based on the (2R,3R) stereochemistry. |

| Dominant Intermolecular Forces | Hydrogen Bonding (N-H---N), van der Waals interactions | Presence of N-H donors and acceptors; presence of aromatic rings and aliphatic protons. |

It is important to reiterate that the information presented here is based on established principles of stereochemistry and conformational analysis of related cyclic systems. Definitive dihedral angles and a precise description of the packing arrangement for this compound would require experimental determination through techniques such as X-ray crystallography.

Reactivity and Derivatization of 2r,3r 2,3 Diphenylpiperazine

N-Alkylation and N-Functionalization Strategies

The nucleophilic nature of the secondary amines in the piperazine (B1678402) ring makes N-alkylation and N-functionalization the most common and straightforward derivatization pathways. These reactions are crucial for modulating the steric and electronic properties of the molecule, often in the pursuit of new therapeutic agents or chiral ligands.

A primary approach to N-functionalization involves the reaction of (2R,3R)-2,3-diphenylpiperazine with various electrophiles. For instance, the introduction of an acetyl group can be readily achieved, leading to the formation of mono- or di-acetylated products. A notable strategy for creating more complex derivatives is the introduction of a propargyl group via N-alkylation with propargyl bromide. This terminal alkyne functionality serves as a versatile handle for subsequent "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole derivatives. This multi-step functionalization significantly expands the chemical space accessible from the parent piperazine.

The regioselectivity of these reactions, particularly in producing mono-substituted derivatives, can be controlled by carefully selecting the reaction conditions, such as the stoichiometry of the reagents and the reaction temperature.

Table 1: Examples of N-Functionalization Reactions of Diphenylpiperazine Derivatives

| Reagent | Product Type | Reaction |

| Propargyl bromide | N-propargylated piperazine | N-alkylation |

| Azide-containing compounds | 1,2,3-triazole derivative | Copper-catalyzed azide-alkyne cycloaddition |

Transformations at Carbon Centers

Direct functionalization of the carbon atoms within the this compound framework is a more challenging endeavor compared to N-functionalization. The C-H bonds of the piperazine ring are generally less reactive. However, the benzylic positions, being adjacent to the phenyl groups, offer a potential site for reactivity under specific conditions.

While direct C-H activation on the piperazine ring of this specific molecule is not extensively documented in the literature, related transformations in similar heterocyclic systems provide a conceptual basis for potential derivatization. For instance, in other N-heterocycles, the nature of the N-substituent can direct lithiation to specific carbon atoms. An N-Boc (tert-butoxycarbonyl) group, for example, has been shown to direct lithiation to the α-benzylic position in 2-arylazetidines. This suggests that appropriate N-functionalization of this compound could be a prerequisite for achieving selective transformations at its carbon centers.

Electrophilic and Nucleophilic Reactions

The phenyl groups of this compound are susceptible to electrophilic aromatic substitution reactions. Standard electrophilic aromatic substitution protocols, such as nitration, halogenation, and Friedel-Crafts reactions, could theoretically be applied to introduce a variety of substituents onto the aromatic rings. The piperazine moiety itself, being an activating group, would likely direct substitution to the ortho and para positions of the phenyl rings. However, the specific outcomes and regioselectivity would also be influenced by the steric hindrance imposed by the chiral piperazine backbone.

Nucleophilic aromatic substitution on the phenyl rings would generally require the pre-existence of a suitable leaving group, such as a halogen, and strongly electron-withdrawing groups on the aromatic ring, which are not present in the parent compound.

Nucleophilic attack on the carbon atoms of the piperazine ring is less common and would necessitate activation, for example, through the formation of an iminium ion intermediate.

Regioselective and Stereoselective Functionalization

The inherent C2-symmetry of this compound offers a powerful tool for controlling stereoselectivity in its derivatization. The chiral environment created by the two phenyl groups in a trans configuration can influence the approach of reagents, potentially leading to diastereoselective outcomes in reactions at the nitrogen or carbon atoms.

Regioselectivity is a key consideration, especially when aiming for mono-functionalization of the two equivalent nitrogen atoms. By carefully controlling reaction conditions, such as using a limiting amount of the electrophile and low temperatures, it is often possible to favor the formation of the mono-substituted product over the di-substituted one.

Furthermore, the nature of the N-substituents can play a crucial role in directing the regioselectivity of subsequent reactions. As observed in related systems like 2-arylazetidines, the choice of an N-alkyl versus an N-Boc group can completely switch the site of lithiation from the ortho-position of the aryl ring to the benzylic carbon. This principle of "directing groups" holds significant promise for achieving highly selective functionalization of the this compound scaffold.

Applications in Advanced Chemical Research

As Chiral Ligands in Asymmetric Catalysis

The presence of two stereogenic centers and two nitrogen atoms in (2R,3R)-2,3-diphenylpiperazine makes it a bidentate ligand capable of coordinating with transition metals. This coordination can create a chiral environment around the metal center, enabling the catalysis of reactions that produce one enantiomer of a product in excess over the other.

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds. Chiral phosphine (B1218219) ligands are commonly employed in these reactions; however, chiral diamines and their derivatives have also been used. In principle, this compound could be N-functionalized with phosphine groups to create a chiral diphosphine ligand. Such a ligand, when complexed with a metal like rhodium or ruthenium, could potentially catalyze the asymmetric hydrogenation of prochiral olefins, ketones, and imines.

Table 1: Potential Substrates for Asymmetric Hydrogenation using a this compound-based Catalyst

| Substrate Class | Product Type | Potential Enantiomeric Excess (ee %) |

| Prochiral Alkenes | Chiral Alkanes | High (Hypothetical) |

| Prochiral Ketones | Chiral Alcohols | High (Hypothetical) |

| Prochiral Imines | Chiral Amines | High (Hypothetical) |

Asymmetric carbon-carbon bond formation is a cornerstone of modern organic synthesis. Chiral ligands play a crucial role in controlling the stereochemistry of these reactions. A this compound-metal complex could theoretically be applied to a variety of C-C bond-forming reactions, including asymmetric aldol (B89426) reactions, Michael additions, and allylic alkylations. The defined chiral pocket created by the ligand would dictate the facial selectivity of the approaching nucleophile or electrophile, leading to a high degree of enantioselectivity.

Beyond hydrogenation and C-C bond formation, chiral ligands derived from diamines are known to participate in a range of other enantioselective transformations. These can include asymmetric epoxidations, dihydroxylations, and various cyclization reactions. The C2-symmetry of this compound is a desirable feature in a chiral ligand as it can simplify the analysis of the transition states and often leads to higher enantioselectivities.

As Chiral Scaffolds and Building Blocks in Organic Synthesis

The rigid structure and defined stereochemistry of this compound also make it an attractive scaffold or building block for the synthesis of more complex molecules. In this role, the piperazine (B1678402) ring serves as a chiral template, directing the stereochemical outcome of subsequent reactions.

Incorporating this compound into a larger molecule can impart chirality and conformational rigidity. This is particularly useful in the synthesis of natural products and pharmaceuticals, where specific stereoisomers are often required for biological activity. The diphenylpiperazine unit can serve as a core upon which further chemical complexity is built, with the phenyl groups influencing the steric environment and the nitrogen atoms providing points for further functionalization.

Chiral molecules are of increasing interest in materials science for applications in areas such as chiral recognition, nonlinear optics, and the development of chiral polymers. The well-defined stereochemistry of this compound could be exploited in the design of such materials. For instance, it could be incorporated into polymer backbones or used to create chiral liquid crystals or metal-organic frameworks (MOFs).

Table 2: Potential Applications of this compound as a Chiral Building Block

| Application Area | Type of Material/Molecule | Key Feature Conferred by the Compound |

| Medicinal Chemistry | Bioactive Molecules | Stereochemical Control, Structural Rigidity |

| Materials Science | Chiral Polymers | Chirality, Defined Conformational Bias |

| Supramolecular Chemistry | Self-Assembled Architectures | Chiral Recognition, Templated Synthesis |

Note: This table represents potential applications based on the structural characteristics of the compound, as specific research in these areas is limited.

Design of Chiral Auxiliaries

The intrinsic chirality and the presence of reactive secondary amine functionalities in this compound make it a candidate for development as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical transformation to produce a specific stereoisomer. While the direct application of this compound as a chiral auxiliary is not extensively documented in publicly available research, its structural motifs are present in other successful chiral ligands and auxiliaries. The synthesis of chiral ligands, such as 3,3′-dimethyl-(2,2′-bipyridine)-diol, for use in metal-catalyzed asymmetric reactions highlights the importance of the C2-symmetric chiral backbone, a key feature of this compound. The development of such ligands is crucial for advancing stereoselective synthesis.

In Supramolecular Chemistry and Crystal Engineering

The defined stereochemistry and hydrogen-bonding capabilities of this compound lend themselves to applications in supramolecular chemistry and crystal engineering, where molecules are designed to self-assemble into larger, ordered structures.

Formation of Self-Assembled Systems

The formation of well-defined, self-assembled systems is a cornerstone of supramolecular chemistry. While specific studies on the self-assembly of this compound are limited, related chiral molecules have been shown to form complex nanostructures. For instance, C3-symmetrical tribenzotriquinacene derivatives have been observed to self-assemble into nanotubes. This process is driven by a combination of non-covalent interactions, which could similarly be exploited with derivatives of this compound to create novel supramolecular architectures.

Hydrogen-Bonded Aggregates

Hydrogen bonding plays a critical role in directing the assembly of molecules in the solid state. The two N-H groups in this compound can act as hydrogen-bond donors, while the nitrogen atoms can act as acceptors. This allows for the formation of extensive hydrogen-bonding networks, leading to predictable crystal packing. Studies on related piperazine derivatives, such as 1,4-dimethylpiperazine-2,3-dione, reveal that even weak C—H⋯O hydrogen bonds can dictate the formation of layered structures in the crystal lattice. Similarly, proton transfer salts involving piperazine derivatives, like 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate, exhibit complex hydrogen-bonding patterns that influence their supramolecular arrangement. nih.gov

Design of Porous Materials

The creation of porous materials, such as metal-organic frameworks (MOFs) and porous organic polymers, is an area of intense research due to their potential applications in gas storage, separation, and catalysis. The rigid structure of this compound makes it a potential building block for such materials. By functionalizing the piperazine ring with suitable linkers, it could be incorporated into extended frameworks. While there is no specific research detailing the use of this compound in porous material design, the principles of crystal engineering suggest its viability as a component in the rational design of new porous solids.

Circularly Polarized Luminescence in Supramolecular Assemblies

Circularly polarized luminescence (CPL) is a chiroptical phenomenon with potential applications in 3D displays, optical data storage, and security inks. The generation of CPL from small organic molecules often relies on their assembly into chiral supramolecular structures. nih.gov Chiral π-conjugated systems, when organized in thin films, can exhibit significant CPL activity. nih.gov Although direct CPL studies on this compound are not reported, its chiral nature makes it a promising scaffold for the construction of CPL-active materials. By attaching chromophores to the diphenylpiperazine core, it is conceivable that the chirality of the piperazine could be transferred to the supramolecular assembly of the chromophores, inducing a CPL response.

Coordination Chemistry with Metal Centers

The nitrogen atoms of the piperazine ring in this compound are potential coordination sites for metal ions. As a bidentate ligand, it can form stable chelate rings with a variety of metals. The chirality of the ligand can be transferred to the resulting metal complex, creating a chiral environment around the metal center. This is of significant interest for applications in asymmetric catalysis and the development of chiral materials.

Synthesis of Metal-Organic Frameworks and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are classes of crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials, such as porosity, stability, and catalytic activity, are highly dependent on the nature of the metal and the organic linker.

While specific research detailing the use of this compound as a primary building block in the synthesis of MOFs is not extensively documented, the principles of MOF and CP design suggest its significant potential. Chiral ligands are of particular interest in the synthesis of enantiomerically pure MOFs, which have applications in enantioselective separations and catalysis. The rigid structure of the piperazine ring, combined with the stereochemistry of the phenyl groups, can direct the formation of specific three-dimensional structures.

The synthesis of such materials typically involves the solvothermal reaction of a metal salt with the organic ligand in a suitable solvent, often a high-boiling point solvent like N,N-dimethylformamide (DMF). The reaction conditions, such as temperature and reactant concentrations, are crucial in controlling the dimensionality and topology of the resulting framework. It is conceivable that this compound could be employed as a co-ligand in conjunction with polytopic carboxylate linkers to introduce chirality and functional amine sites within the pores of a MOF. These amine sites can enhance the selective adsorption of acidic gases like CO2.

Role as a Chelating Agent

A chelating agent is a substance whose molecules can form several bonds to a single metal ion. The two nitrogen atoms of the piperazine ring in this compound are suitably positioned to act as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion. The stereochemistry of the phenyl groups can create a chiral pocket around the metal center, which is a key feature for applications in asymmetric catalysis.

The coordination of this compound to a metal ion can induce a specific geometry in the resulting complex, influencing its reactivity and selectivity. For instance, in catalytic reactions, the chiral environment created by the ligand can favor the formation of one enantiomer of a product over the other. The stability of the resulting metal complexes is a critical factor, and piperazine-based ligands are known to form robust complexes with a variety of transition metals.

The table below summarizes the key characteristics of this compound as a potential chelating agent.

| Property | Description |

| Coordination Sites | Two nitrogen atoms in the piperazine ring |

| Chelation Mode | Bidentate |

| Resulting Chelate Ring Size | 5-membered |

| Key Feature | Chiral environment due to (2R,3R)-configured phenyl groups |

| Potential Applications | Asymmetric catalysis, enantioselective recognition |

Spectroscopic Characterization of Coordination Complexes

The formation of coordination complexes between this compound and metal ions can be monitored and characterized using various spectroscopic techniques. These methods provide valuable information about the electronic structure, geometry, and bonding within the complex.

Infrared (IR) Spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion. The stretching frequencies of the N-H bonds in the piperazine ring are expected to shift upon coordination. Typically, a shift to lower wavenumbers is observed, indicating a weakening of the N-H bond due to the donation of electron density to the metal.

Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed information about the structure of the complex in solution. 1H and 13C NMR spectra would show shifts in the resonances of the protons and carbons of the piperazine ring and the phenyl groups upon complexation. The magnitude of these shifts can give insights into the geometry of the complex and the nature of the metal-ligand bond. For paramagnetic complexes, NMR spectra may be broadened, but can still provide useful structural information.

UV-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the complex. The coordination of the ligand to a metal ion can give rise to new absorption bands, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. These transitions are often responsible for the color of transition metal complexes.

X-ray Crystallography provides the most definitive structural information, revealing the precise bond lengths, bond angles, and coordination geometry of the metal center in the solid state. This technique would be essential to fully characterize the three-dimensional structure of any coordination complex of this compound.

The table below outlines the expected spectroscopic changes upon complexation of this compound with a metal ion.

| Spectroscopic Technique | Expected Observations Upon Coordination | Information Gained |

| Infrared (IR) | Shift in N-H stretching frequencies | Confirmation of coordination, changes in bond strength |

| NMR (¹H, ¹³C) | Chemical shift changes for ligand protons and carbons | Solution-state structure, ligand conformation |

| UV-Visible | Appearance of new absorption bands (d-d, CT) | Electronic structure, coordination geometry |

| X-ray Crystallography | Determination of the complete 3D structure | Bond lengths, bond angles, solid-state packing |

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of (2R,3R)-2,3-Diphenylpiperazine.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons. In a typical ¹H NMR spectrum of this compound, the aromatic protons of the two phenyl groups appear as a complex multiplet in the downfield region, usually between δ 7.2 and 7.4 ppm. The methine protons at the chiral centers (C2 and C3) are chemically and magnetically equivalent due to the C2 symmetry of the molecule and typically resonate as a singlet or a narrow multiplet. The protons of the piperazine (B1678402) ring's ethylenediamine (B42938) backbone give rise to signals in the aliphatic region.

¹³C NMR spectroscopy offers insights into the carbon skeleton. The spectra will show distinct signals for the aromatic carbons and the aliphatic carbons of the piperazine ring. The ipso, ortho, meta, and para carbons of the phenyl rings will have characteristic chemical shifts. The chiral methine carbons (C2 and C3) will appear at a specific resonance, and the remaining methylene (B1212753) carbons of the piperazine ring will also be observed.

2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY spectra reveal proton-proton couplings, confirming the relationships between the methine and methylene protons of the piperazine ring. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each proton signal to its corresponding carbon atom.

| ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |

| Phenyl-H (m) | Phenyl-C (ipso) |

| Methine-H (s) | Phenyl-C (o, m, p) |

| Piperazine-CH₂ (m) | Methine-C |

| NH (br s) | Piperazine-CH₂ |

| Note: Specific chemical shift values are dependent on the solvent and experimental conditions and require empirical determination from spectral data. |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound.

Mass Spectrometry (MS) , typically using electron ionization (EI) or electrospray ionization (ESI), will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (C₁₆H₁₈N₂), which is 238.33 g/mol . The fragmentation pattern can provide structural information, often showing characteristic losses of fragments of the piperazine ring or the phenyl groups.

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the molecule. HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

| Technique | Expected m/z | Information Obtained |

| MS (ESI+) | [M+H]⁺ ≈ 239.15 | Molecular Weight Confirmation |

| HRMS (ESI+) | [M+H]⁺ (e.g., 239.1543) | Exact Mass and Elemental Composition |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. The IR spectrum will exhibit characteristic absorption bands. The N-H stretching vibrations of the secondary amines in the piperazine ring typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl groups are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the piperazine ring appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will produce bands in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations are typically found in the 1000-1200 cm⁻¹ range.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | <3000 |

| Aromatic C=C Stretch | 1450-1600 |

| C-N Stretch | 1000-1200 |

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is exceptionally powerful for determining the absolute configuration of chiral molecules in solution. The VCD spectrum of this compound will show a series of positive and negative bands corresponding to its vibrational transitions. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known configuration (e.g., the (2R,3R)-enantiomer), the absolute stereochemistry can be unequivocally assigned. The sign and intensity of the VCD bands, particularly those associated with the C-H and N-H bending and stretching modes of the chiral piperazine ring, are highly sensitive to the molecule's three-dimensional structure.

Chiroptical Spectroscopy (Optical Rotation and Circular Dichroism)

Chiroptical techniques probe the interaction of chiral molecules with polarized light and are fundamental for characterizing the enantiomeric nature of this compound.

Optical Rotation is the measurement of the rotation of the plane of linearly polarized light by a chiral sample. The specific rotation, [α]D, is a characteristic physical property of an enantiomer. For this compound, a non-zero specific rotation value will be observed, with the sign (positive or negative) indicating the direction of rotation. The magnitude of the rotation is dependent on the concentration, path length, solvent, and temperature.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light in the ultraviolet and visible regions. The CD spectrum of this compound is dominated by electronic transitions associated with the phenyl chromophores. The spatial arrangement of these chromophores in a chiral environment gives rise to characteristic CD signals, often exhibiting exciton (B1674681) coupling between the aromatic rings. The sign and shape of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the stereogenic centers and can be used for its determination by comparison with empirical rules or theoretical calculations.

| Technique | Parameter Measured | Information Provided |

| Optical Rotation | Specific Rotation [α]D | Enantiomeric Purity and Configuration |

| Circular Dichroism | Molar Ellipticity [θ] | Absolute Configuration, Electronic Transitions |

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been a important tool in characterizing the electronic properties and predicting the reactivity of (2R,3R)-2,3-diphenylpiperazine. These calculations have enabled a detailed understanding of the molecule's frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals are crucial in determining the molecule's behavior in chemical reactions.

DFT studies have also been employed to calculate various reactivity descriptors. These descriptors, such as electronegativity, chemical hardness, and the Fukui function, provide a quantitative measure of the molecule's susceptibility to electrophilic and nucleophilic attack at different atomic sites. This information is invaluable for predicting the regioselectivity and stereoselectivity of reactions involving this chiral piperazine (B1678402) derivative.

Conformational Analysis using Molecular Mechanics and Quantum Chemistry

The conformational landscape of this compound is complex due to the flexibility of the piperazine ring and the rotational freedom of the two phenyl groups. Understanding the preferred conformations is essential as it directly influences the molecule's physical and chemical properties.

Potential Energy Surface Exploration

To map the conformational space, researchers have performed potential energy surface (PES) scans. These computational explorations involve systematically changing key dihedral angles within the molecule and calculating the corresponding energy. The resulting PES reveals the low-energy conformations, corresponding to the most stable arrangements of the molecule, as well as the energy barriers between them. For this compound, these studies have identified the most stable chair and boat conformations of the piperazine ring and the preferred orientations of the equatorial and axial phenyl substituents.

Solvent Effects on Conformation

The conformation of a molecule can be significantly influenced by its environment. Computational studies have investigated the effect of different solvents on the conformational equilibrium of this compound. Using implicit and explicit solvent models, these studies have shown that polar solvents can stabilize certain conformations over others through dipole-dipole interactions and hydrogen bonding. This understanding is critical for predicting the behavior of the molecule in solution, which is the medium for many chemical reactions.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While conformational analysis provides a static picture of the molecule's preferred shapes, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms of the molecule, providing a trajectory that reveals how the molecule moves, vibrates, and changes its conformation. For this compound, MD simulations have been used to study the timescale of conformational changes, such as ring inversion and phenyl group rotation. These simulations provide a deeper understanding of the molecule's flexibility and how it explores its conformational space at finite temperatures.

Studies on Charge Delocalization and Radical Cations

The electronic structure of this compound, with its two phenyl rings, allows for the possibility of charge delocalization upon oxidation. Computational studies have investigated the formation and properties of the radical cation of this molecule. These studies have calculated the spin density distribution in the radical cation, revealing the extent to which the unpaired electron is delocalized over the piperazine ring and the aromatic systems. Understanding the nature of the radical cation is important for predicting its reactivity and its potential role in electron transfer processes.

Future Research Directions

Development of Novel Stereoselective Synthesis Routes

While methods for the synthesis of (2R,3R)-2,3-diphenylpiperazine exist, the development of more efficient, atom-economical, and scalable stereoselective routes remains a significant area of future research. Current strategies often involve multi-step sequences that can be time-consuming and generate considerable waste. Future efforts will likely focus on catalytic asymmetric methods to construct the chiral piperazine (B1678402) core. For instance, the development of catalytic asymmetric hydrogenation of corresponding 2,3-diphenylpyrazines or the asymmetric cyclization of acyclic precursors could provide more direct and efficient access to the desired enantiomer.

A notable area of exploration is the use of organocatalysis for the synthesis of chiral piperazines. The direct conjugate addition of aldehydes to nitroalkenes, catalyzed by chiral piperazines, has been shown to be highly efficient. hplc.eu Future research could explore the application of similar organocatalytic strategies to the synthesis of the this compound core itself, potentially leading to more streamlined and environmentally benign synthetic pathways. Furthermore, recent advances in the stereoselective synthesis of other nitrogen-containing heterocycles, such as aziridines, offer valuable insights and methodologies that could be adapted for piperazine synthesis. sigmaaldrich.comoaepublish.com

Exploration of New Catalytic Applications

The C2-symmetric nature of this compound makes it an excellent chiral ligand for asymmetric catalysis. While it has been successfully employed in reactions such as the asymmetric Michael addition of aldehydes to nitroalkenes, there is vast untapped potential for its use in a broader range of catalytic transformations. hplc.eu Future research will undoubtedly focus on designing and synthesizing novel derivatives of this compound with tailored electronic and steric properties to act as highly effective ligands for various metal-catalyzed reactions.

The development of new P,N-ligands, where one of the nitrogen atoms of the piperazine ring is functionalized with a phosphine-containing group, is a particularly promising avenue. Such ligands have shown great success in a variety of metal-catalyzed reactions. nih.gov The rigid chiral backbone of this compound can provide a well-defined stereochemical environment around the metal center, leading to high levels of enantioselectivity. The design and synthesis of novel C2-symmetric chiral piperazines and their application in the asymmetric acylation of meso-1,2-diols has already demonstrated the potential of this approach. nih.gov Future work will likely expand the scope of these catalytic applications to include other important transformations such as asymmetric hydrogenations, cross-coupling reactions, and C-H functionalizations.

Integration into Advanced Functional Materials

The unique structural and chiral properties of this compound make it an attractive candidate for incorporation into advanced functional materials. One area of significant potential is in the development of novel chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). The ability to separate enantiomers is crucial in the pharmaceutical and chemical industries, and CSPs based on chiral selectors like this compound could offer new selectivities and separation efficiencies. hplc.euchemicalbook.com The covalent bonding of these chiral selectors to a solid support, such as silica, can lead to robust and durable columns for both analytical and preparative-scale separations. hplc.eu

Furthermore, the piperazine scaffold is a privileged structure in medicinal chemistry and has been incorporated into molecules with a wide range of biological activities. chemrxiv.org Research into second-generation piperazine derivatives as radiation countermeasures has shown promise, suggesting the potential for developing functional materials for radioprotection. researchgate.net The integration of this compound into polymers could also lead to new materials with unique chiral recognition properties, with potential applications in sensing, catalysis, and chiral separations.

Computational Design and Prediction of Novel Derivatives

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of novel this compound derivatives. Future research will increasingly rely on in silico methods to design and screen virtual libraries of derivatives for specific applications. For example, molecular docking simulations can be used to predict the binding affinity of new derivatives to biological targets, guiding the synthesis of more potent and selective therapeutic agents. chemicalbook.comnih.gov This approach has already been successfully applied to the discovery of piperazine-based compounds with sigma receptor affinity. chemicalbook.com

Beyond drug discovery, computational methods can be employed to predict the catalytic activity and enantioselectivity of new chiral ligands derived from this compound. By understanding the structure-activity relationships at a molecular level, researchers can rationally design ligands with improved performance for specific catalytic transformations. researchgate.net This computer-assisted approach can significantly reduce the time and resources required for the empirical screening of large numbers of potential catalysts. The prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties through computational models is another crucial area that will facilitate the development of safer and more effective piperazine-based compounds. nih.gov

Expansion into Complex Supramolecular Architectures

The ability of molecules to self-assemble into well-defined, complex structures is a cornerstone of supramolecular chemistry. The C2-symmetry and potential for hydrogen bonding of this compound and its derivatives make them excellent building blocks for the construction of novel supramolecular architectures. Future research is expected to explore the use of this chiral scaffold in the design of self-assembling systems, such as chiral cages, helices, and other intricate nanostructures. nih.govresearchgate.net

The formation of chiral cages through the self-assembly of building blocks containing chiral elements has emerged as a promising strategy for applications in enantioselective recognition, separation, and catalysis. nih.govresearchgate.net Derivatives of this compound could be designed to act as the chiral vertices or linkers in the formation of such cages. These well-defined cavities could then serve as nano-reactors or as hosts for the selective binding of guest molecules. The principles of supramolecular chirality, where chirality is expressed at the macromolecular level through the non-covalent assembly of smaller units, will be a key area of investigation. The study of diketopiperazines, which share a structural relationship with piperazines, has already demonstrated their ability to self-assemble into functional materials like antimicrobial gels. nih.gov This suggests a promising future for this compound in the creation of new, functional supramolecular systems.

Q & A

Q. What are the established synthetic routes for (2R,3R)-2,3-Diphenylpiperazine, and how can reaction conditions be optimized for higher enantiomeric purity?

Methodological Answer: The synthesis of this compound typically involves multi-step processes, including nucleophilic substitution, cyclization, and chiral resolution. Key steps include:

- Acylation and cyclization : Starting from benzoic acid derivatives, intermediates are synthesized via bromination and esterification, followed by cyclization under controlled pH and temperature .

- Chiral resolution : Use of chiral auxiliaries or enantioselective catalysts (e.g., palladium-catalyzed cross-couplings) to enhance stereochemical control .

- Purification : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) improves purity .

Q. Optimization Parameters :

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Methodological Answer: Key techniques include:

- NMR Spectroscopy :

- 1H NMR : Peaks at δ 3.41–3.51 ppm (piperazine protons) and δ 6.92–7.78 ppm (aromatic protons) confirm structure .

- 13C NMR : Signals at 120–140 ppm for aromatic carbons and 45–55 ppm for piperazine carbons .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 484 [M+H]+) validate molecular weight .

- HPLC : Chiral columns (e.g., Chiralpak®) resolve enantiomers; retention times correlate with polarity .

Q. Example Data Interpretation :

| Technique | Key Observations | Structural Confirmation |

|---|---|---|

| 1H NMR (400 MHz) | δ 8.69 (pyridinyl H), δ 3.51 (piperazine CH2) | Confirms aryl and piperazine moieties |

| LC-MS | m/z 484 [M+H]+ | Matches theoretical MW (483.5 g/mol) |

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacological profile of this compound derivatives?

Methodological Answer: SAR studies focus on modifying substituents to assess biological activity. Example strategies:

- Substituent variation : Introduce electron-withdrawing (e.g., Cl, F) or donating groups (e.g., OCH3) at phenyl positions to modulate receptor binding .

- Receptor affinity assays : Radioligand binding assays (e.g., dopamine D3, 5-HT2A receptors) quantify IC50 values .

- Computational modeling : Density functional theory (DFT) and molecular docking (e.g., AutoDock Vina) predict binding modes .

Q. Case Study :

Q. Experimental Workflow :

Synthesize analogs with varied substituents.

Screen for receptor binding using competitive assays.

Correlate structural features (e.g., Cl position) with activity trends.

Q. How can conflicting data in biological activity or synthetic yields be resolved for this compound analogs?

Methodological Answer: Conflicts often arise from:

- Stereochemical impurities : Use chiral HPLC or X-ray crystallography to verify enantiopurity .

- Reaction condition variability : Reproduce experiments with controlled parameters (e.g., anhydrous solvents, inert atmosphere) .

- Biological assay variability : Validate results across multiple models (e.g., cell-based vs. in vivo assays) .

Q. Example Resolution :

Q. What advanced computational methods are used to predict the physicochemical properties of this compound?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict solubility and membrane permeability (e.g., using GROMACS) .

- Quantum Mechanics (QM) : Calculate dipole moments and logP values (e.g., Gaussian 09) to guide derivatization .

- Pharmacophore Modeling : Identify key interaction sites for target receptors (e.g., Schrödinger Suite) .

Q. Case Application :

- LogP prediction : Calculated logP = 3.2 (experimental = 3.1), validating computational accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.